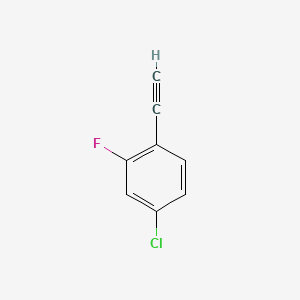

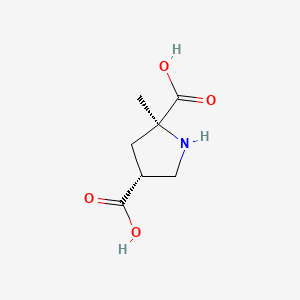

![molecular formula C12H19NO3 B574167 2-[(4,4-Dimetil-2,6-dioxociclohex-1-ilideno)etil-amino]-etanol CAS No. 159821-68-8](/img/structure/B574167.png)

2-[(4,4-Dimetil-2,6-dioxociclohex-1-ilideno)etil-amino]-etanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.288. The purity is usually 95%.

BenchChem offers high-quality 2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- La conjugación de fármacos con lipoaminoácidos (LAA) como N-Dde puede mejorar la estabilidad y la biodisponibilidad del fármaco. Los LAA proporcionan protección estérica contra la degradación enzimática y mejoran la lipofilia, lo que permite una mejor difusión pasiva de la membrana .

- N-Dde es particularmente útil debido a su estabilidad tanto en condiciones ácidas como básicas. Se puede incorporar en metodologías de fase sólida para la síntesis de fármacos .

- Los investigadores han explorado los conjugados LAA de N-Dde en la síntesis de glicolipopéptidos y análogos de la somatostatina .

- Los derivados LAA de N-Dde, como la 2-acetildimedona, juegan un papel en la biología química. Estos compuestos se sintetizan mediante acilación y tienen aplicaciones en varios estudios .

- N-Dde se puede utilizar para la modificación específica de sitios de proteínas. Al incorporar aminoácidos protegidos con N-Dde durante la síntesis de péptidos, los investigadores pueden modificar selectivamente residuos específicos .

- N-Dde LAA es compatible con estrategias de síntesis de péptidos en fase sólida. Su fácil eliminación con hidracina o hidroxiamina permite reacciones de bioconjugación controladas .

- Los investigadores han explorado los derivados LAA de N-Dde en el diseño de materiales funcionales. Sus propiedades únicas los convierten en candidatos interesantes para aplicaciones en ciencia de materiales .

Sistemas de Administración de Medicamentos

Conjuntos de Péptidos

Biología Química

Modificación de Proteínas

Estrategias de Bioconjugación

Materiales Funcionales

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the synthesis of peptides , suggesting that its targets could be various proteins or enzymes involved in peptide synthesis or function.

Mode of Action

The compound interacts with its targets through the process of conjugation . The conjugation of a drug with one or more lipoamino acids (LAAs) can impart upon the drug steric protection from enzymatic degradation, increased lipophilicity, and increased passive membrane diffusion . This suggests that the compound might enhance the stability and bioavailability of the drugs it’s conjugated with.

Pharmacokinetics

It’s known that the compound can increase the lipophilicity and passive membrane diffusion of the drugs it’s conjugated with , which suggests that it might enhance the absorption and distribution of these drugs.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the stability of the compound to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine, have led to its successful incorporation into many solid-phase methodologies .

Propiedades

IUPAC Name |

2-[2-(2-hydroxyethylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2)7-10(15)9(11(16)8-12)3-4-13-5-6-14/h3,13-14H,4-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGSAOXEFXRXIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(=CCNCCO)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694544 |

Source

|

| Record name | 2-{2-[(2-Hydroxyethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159821-68-8 |

Source

|

| Record name | 2-{2-[(2-Hydroxyethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Cyclohept[d]isoxazol-5-one,4-hydroxy-(9CI)](/img/new.no-structure.jpg)

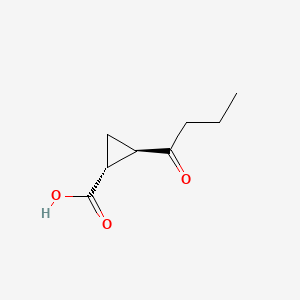

![tert-butyl N-[2-[amino(methyl)amino]ethyl]carbamate](/img/structure/B574090.png)

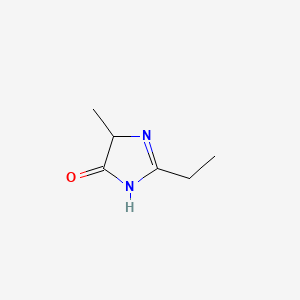

![Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B574095.png)

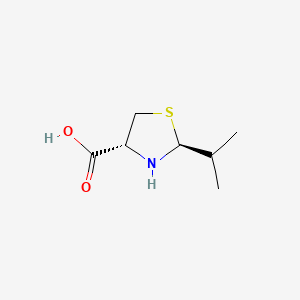

![3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one](/img/structure/B574102.png)

![5-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B574107.png)